molecular formula C42H72O15 B140414 Momorcharaside A CAS No. 135126-59-9

Momorcharaside A

Cat. No.: B140414
CAS No.: 135126-59-9
M. Wt: 817.0 g/mol
InChI Key: WBYJYPOPDKQBQJ-UHFFFAOYSA-N
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Description

Momorcharaside A belongs to the class of organic compounds known as cucurbitacin glycosides. These are polycyclic compounds containing a carbohydrate derivative glycosidically linked to a curcubitane nucleus . It is an extremely weak basic (essentially neutral) compound .


Synthesis Analysis

The synthesis of this compound involves extraction from Momordica charantia . The composition of saponins, which include this compound, was analyzed after extraction from M. charantia L . The analysis was performed using an HPLC system equipped with a ZORBAX SB-C18, 5 μm analytical column .


Molecular Structure Analysis

The chemical formula of this compound is C42H72O15 . Its exact mass is 816.49 and its molecular weight is 817.023 . The elemental analysis shows that it contains Carbon (61.74%), Hydrogen (8.88%), and Oxygen (29.37%) .


Chemical Reactions Analysis

This compound is a part of the class of organic compounds known as cucurbitacin glycosides . These compounds are polycyclic and contain a carbohydrate derivative glycosidically linked to a curcubitane nucleus .

Mechanism of Action

While specific studies on the mechanism of action of Momorcharaside A are limited, it has been suggested that the mechanism of action of Momordica charantia, from which this compound is extracted, could be partly attributed to increased glucose utilization in the liver .

Future Directions

Traditional Chinese Medicine (TCM), including herbs like Momordica charantia from which Momorcharaside A is extracted, is being explored for potential activity against antibiotic-resistant bacteria . This suggests a potential future direction for the study and application of compounds like this compound.

Properties

CAS No.

135126-59-9

Molecular Formula

C42H72O15

Molecular Weight

817.0 g/mol

IUPAC Name

2-methyl-6-[4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol

InChI

InChI=1S/C42H72O15/c1-19(27(44)32(49)35(52)39(4,5)53)20-13-14-42(8)25-11-9-21-22(40(25,6)15-16-41(20,42)7)10-12-26(38(21,2)3)57-37-34(51)31(48)29(46)24(56-37)18-54-36-33(50)30(47)28(45)23(17-43)55-36/h9,19-20,22-37,43-53H,10-18H2,1-8H3

InChI Key

WBYJYPOPDKQBQJ-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]3(C2CC=C4[C@@H]3CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C)[C@@H]([C@H]([C@H](C(C)(C)O)O)O)O

SMILES

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O

Canonical SMILES

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O

melting_point

170 - 172 °C

physical_description

Solid

Synonyms

momorcharaside A

Origin of Product

United States

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